molecular formula C11H11BN2O3 B14073786 2-(4-Methoxyphenyl)pyrimidine-5-boronic acid

2-(4-Methoxyphenyl)pyrimidine-5-boronic acid

Cat. No.: B14073786
M. Wt: 230.03 g/mol
InChI Key: QWPJGSCJFHAZIY-UHFFFAOYSA-N
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Description

(2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both pyrimidine and methoxyphenyl groups in its structure makes it a versatile intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the palladium-catalyzed borylation of 2-(4-methoxyphenyl)pyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), ligands (e.g., triphenylphosphine), and solvents (e.g., toluene or ethanol).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it an essential reagent in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to create bioconjugates and fluorescent probes

Medicine

In medicinal chemistry, (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is employed in the synthesis of potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its role in the development of new materials with unique properties is of significant interest.

Mechanism of Action

The mechanism of action of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, resulting in the formation of a new carbon-carbon bond.

    Reductive Elimination: The final step involves the reductive elimination of the palladium complex, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxypyrimidin-5-yl)boronic acid
  • (2-Methoxyphenyl)boronic acid
  • (4-Methoxyphenyl)boronic acid

Uniqueness

(2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a pyrimidine ring and a methoxyphenyl group. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various synthetic applications. Its ability to participate in Suzuki-Miyaura coupling with high efficiency and selectivity sets it apart from other boronic acids.

Properties

Molecular Formula

C11H11BN2O3

Molecular Weight

230.03 g/mol

IUPAC Name

[2-(4-methoxyphenyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C11H11BN2O3/c1-17-10-4-2-8(3-5-10)11-13-6-9(7-14-11)12(15)16/h2-7,15-16H,1H3

InChI Key

QWPJGSCJFHAZIY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=CC=C(C=C2)OC)(O)O

Origin of Product

United States

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